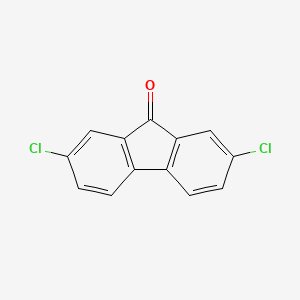

2,7-Dichloro-9-fluorenone

Description

Propriétés

IUPAC Name |

2,7-dichlorofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYWYQQFXVEUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212167 | |

| Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-11-6 | |

| Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dichlorofluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dichloro-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,7-Dichloro-9-fluorenone can be synthesized through several methods. One common approach involves the chlorination of 9-fluorenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 2 and 7 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through recrystallization or distillation to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 2,7-Dichloro-9-fluorenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can convert it into 2,7-dichlorofluorene.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: 2,7-Dichlorofluorene.

Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that 2,7-dichloro-9-fluorenone exhibits notable antimicrobial properties. It has been used as a precursor to synthesize various thiazolidinone and azetidinone derivatives, which have shown effectiveness against multidrug-resistant strains of bacteria. For instance, derivatives synthesized from this compound were evaluated for their antimicrobial activity against human lung fibroblast (WI-38), A-549 (lung carcinoma), and MDA-MB-231 (breast carcinoma) cell lines. Some derivatives displayed significant cytotoxicity comparable to established drugs like Taxol .

Anticancer Activity

The compound has also been extensively studied for its anticancer properties. A series of new derivatives based on this compound were synthesized and tested for their cytotoxic effects against various cancer cell lines. Studies indicated that certain derivatives exhibited remarkable activity against A-549 and MDA-MB-231 cells when compared to standard chemotherapy agents . The mechanism of action is thought to involve inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis, thus leading to cancer cell death .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various biologically active compounds through reactions such as nucleophilic substitution and condensation reactions. For example:

- Synthesis of Thiazolidinones and Azetidinones : The compound acts as a base for synthesizing thiazolidinone and azetidinone analogues through reactions with different amines and aldehydes. These derivatives have shown enhanced biological activities.

- Fluorination Reactions : The compound can undergo photosensitized direct C–H fluorination, which allows for the introduction of fluorine atoms into organic molecules, enhancing their pharmacological profiles .

Study on Anticancer Derivatives

A study synthesized several new 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives. These compounds were characterized for their cytotoxicity against A-549 and MCF-7 cell lines. The results indicated that most synthesized compounds exhibited significant activity compared to the reference drug 5-fluorouracil (5-FU). Molecular docking studies suggested that these compounds bind effectively to the active sites of DHFR, indicating a promising pathway for developing new anticancer agents .

Evaluation of Antimicrobial Properties

In another study, derivatives of this compound were evaluated for their antimicrobial efficacy against various bacterial strains. The synthesized compounds showed potent activity against multidrug-resistant bacteria, demonstrating the potential for developing new antibacterial agents from this compound .

Mécanisme D'action

The mechanism of action of 2,7-Dichloro-9-fluorenone involves its interaction at the molecular level, often through the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances. In biological systems, it can inhibit specific enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Key Research Findings

- Reactivity Hierarchy: Nitro-substituted fluorenones > Chloro/bromo derivatives > Parent 9-fluorenone in electrophilic reactions .

- Safety Profiles: Halogenated fluorenones (e.g., dichloro, difluoro) require stricter handling than 9-fluorenone due to higher toxicity .

- Thermal Performance : Chlorinated derivatives exhibit superior thermal stability in polymer matrices compared to hydroxylated analogs .

Conclusion this compound’s unique combination of electron-withdrawing substituents, thermal stability, and reactivity positions it as a versatile compound in materials science and photochemistry. Its analogs, such as dibromo- and dihydroxy-fluorenones, offer tailored properties for niche applications, underscoring the importance of substituent effects in fluorenone chemistry.

Activité Biologique

2,7-Dichloro-9-fluorenone (CAS number 6297-11-6) is a synthetic compound that has garnered attention for its significant biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a fluorenone structure with two chlorine atoms substituted at the 2 and 7 positions. This unique substitution enhances its reactivity compared to other derivatives, making it a valuable compound in organic synthesis and biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H8Cl2O |

| Molecular Weight | 253.1 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

The primary targets of this compound include cancer cells and multidrug-resistant microbial strains . The compound has been shown to interact with various enzymes and proteins, notably the dihydrofolate reductase enzyme , which plays a crucial role in DNA synthesis and cellular proliferation.

Biochemical Pathways

The compound's action affects several biochemical pathways related to cancer cell proliferation and microbial growth. Notably, it exhibits cytotoxic activity against several cancer cell lines:

- Human Lung Carcinoma (A549)

- Human Breast Carcinoma (MDA-MB-231)

- Normal Lung Fibroblast (WI-38)

Research indicates that derivatives of this compound have shown efficacy against multidrug-resistant microorganisms, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant strains. The results demonstrated significant inhibitory effects on bacterial growth, indicating the compound's potential as an antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 20 |

| P. aeruginosa | 15 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. A comparative analysis with Taxol (a standard chemotherapy drug) revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.0 |

| MDA-MB-231 | 4.5 |

| WI-38 | >50 |

These findings suggest that while the compound is cytotoxic to cancer cells, it exhibits relatively low toxicity to normal cells.

Case Studies

- Anticancer Efficacy Study : A recent study synthesized thiazolidinone and azetidinone analogues from this compound derivatives. These compounds were tested against A549 and MDA-MB-231 cell lines, showing remarkable activity compared to Taxol.

- Oxidation Kinetics Study : Research into the oxidation kinetics of fluorene derivatives highlighted the reactivity of this compound in various chemical environments. The study utilized permanganate ion in acidic media to investigate its oxidation behavior .

Q & A

Q. What synthetic routes are recommended for 2,7-Dichloro-9-fluorenone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves electrophilic aromatic substitution (EAS) on 9-fluorenone. A common method is direct chlorination using chlorine gas or chlorinating agents like sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃) as catalysts. Key considerations include:

- Temperature control : Reactions conducted at 40–60°C minimize side reactions (e.g., over-chlorination).

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates .

- Substrate purity : Impurities in 9-fluorenone can lead to mixed halogenation products, necessitating purification via column chromatography .

Q. Example Reaction Conditions :

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cl₂ | FeCl₃ | DCM | 50°C | 65–75 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at 550–650 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 248 (C₁₃H₆Cl₂O⁺) with characteristic Cl isotope patterns .

- X-ray Crystallography : Resolves chlorine positions and confirms planarity of the fluorenone core (analogous to 9-Chloromethyl derivatives ).

Advanced Research Questions

Q. How do electronic effects of chlorine substituents at the 2 and 7 positions influence the reactivity of 9-fluorenone derivatives?

Chlorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions or reductions. Computational studies (e.g., DFT) reveal:

- Reduced HOMO-LUMO Gap : Chlorine lowers the LUMO energy, facilitating electron transfer in photochemical applications .

- Steric Effects : Steric hindrance at positions 2 and 7 limits access to the carbonyl group, affecting reaction rates in Diels-Alder cycloadditions .

Comparisons with brominated analogs (e.g., 2,7-Dibromo-9-fluorenone) show similar electronic profiles but slower kinetics due to bromine’s larger atomic radius .

Q. What strategies resolve contradictions in reported biological activities of halogenated fluorenones?

Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Substituent Positionality : 2,7-dichloro derivatives may exhibit different activity compared to 2,4,7-trichloro analogs due to steric and electronic variations .

- Purity and Solubility : Impurities (e.g., residual solvents) or poor aqueous solubility can skew assay results. Use HPLC-purified samples and standardized solvents (e.g., DMSO) .

- Cell Line Specificity : Validate findings across multiple cell lines (e.g., HeLa vs. MCF-7) to distinguish compound-specific effects from cell-type variability .

Q. Recommended Workflow :

Replicate studies under identical conditions.

Perform dose-response assays to establish EC₅₀/IC₅₀ values.

Cross-reference with structural analogs (e.g., fluorenol derivatives) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .

- Waste Disposal : Collect halogenated waste in airtight containers for incineration or licensed hazardous waste treatment .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., divergent reaction yields), verify catalyst activity (e.g., FeCl₃ vs. AlCl₃) and monitor reaction progress via TLC .

- Advanced Characterization : Pair experimental data with computational modeling (e.g., Gaussian software) to predict electronic properties and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.